
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum is a coordination complex that features a platinum center coordinated to nitrosobenzene and two triphenylphosphine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Nitrosobenzene-N,O)bis(triphenylphosphine)platinum typically involves the reaction of platinum precursors with nitrosobenzene and triphenylphosphine under controlled conditions. One common method includes the use of platinum(II) chloride as a starting material, which reacts with nitrosobenzene and triphenylphosphine in the presence of a suitable solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
Scientific Research Applications
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular targets.
Industry: It is used in the development of new materials and as a precursor for other platinum-based compounds.
Mechanism of Action
The mechanism by which (Nitrosobenzene-N,O)bis(triphenylphosphine)platinum exerts its effects involves the coordination of the platinum center to various molecular targets. This coordination can disrupt normal cellular processes, leading to potential therapeutic effects. The specific pathways and molecular targets involved depend on the context of its application, such as its interaction with DNA in anticancer research .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based compound used in cancer treatment.
Oxaliplatin: A platinum compound used in chemotherapy.
Uniqueness
(Nitrosobenzene-N,O)bis(triphenylphosphine)platinum is unique due to its specific ligand arrangement and the presence of nitrosobenzene, which imparts distinct chemical properties and reactivity compared to other platinum-based compounds. This uniqueness makes it a valuable compound for specialized research applications .
Properties
Molecular Formula |
C42H35NOP2Pt |
|---|---|
Molecular Weight |
826.8 g/mol |
IUPAC Name |
nitrosobenzene;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C6H5NO.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;8-7-6-4-2-1-3-5-6;/h2*1-15H;1-5H; |
InChI Key |
ZFMHKJSSBOJHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
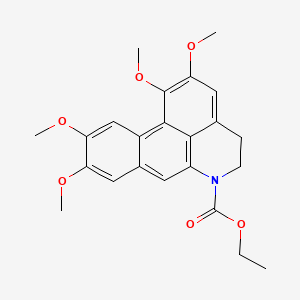
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
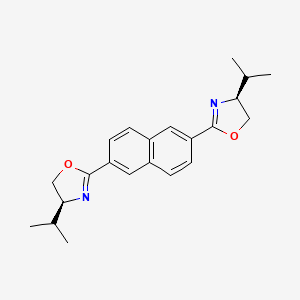

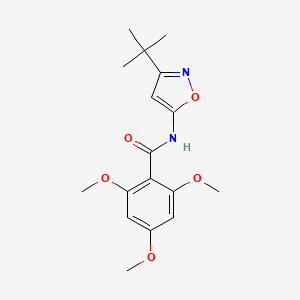
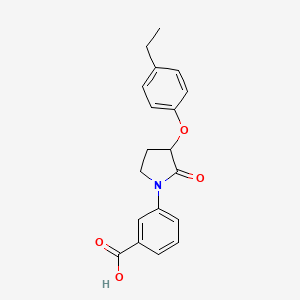

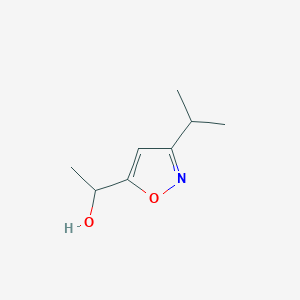
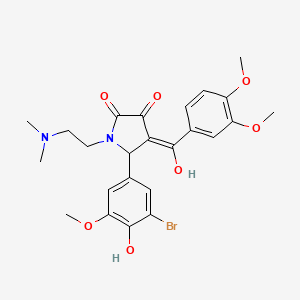
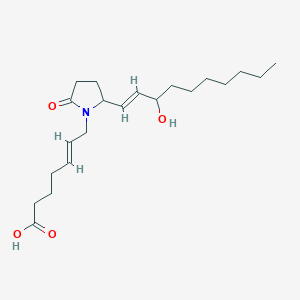
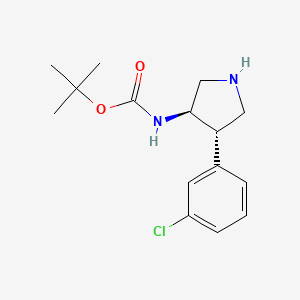
![N-[4-(4-methylpiperazin-1-yl)phenyl]-6-phenylquinolin-4-amine](/img/structure/B12889436.png)
